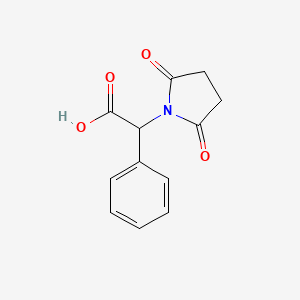

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” is a chemical compound . It is a derivative of pyrrolidine-2,5-dione .

Synthesis Analysis

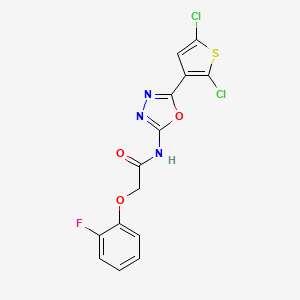

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents . Another study reported the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which is an efficient synthesis method .Molecular Structure Analysis

The molecular structure of “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” is based on structures generated from information available in ECHA’s databases . The compound’s molecular formula is C6H7NO4 .Chemical Reactions Analysis

The chemical reactions involving “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” have been studied in the context of anticonvulsant activity . The compound has shown potent protection across the most important animal acute seizure models .Scientific Research Applications

Anticonvulsant Research

This compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives, which have shown potent anticonvulsant properties . These compounds have demonstrated broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Pain Management

The same hybrid compounds mentioned above have also shown effectiveness in pain models . For instance, they have been effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

The mechanism of action of these compounds likely involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels . This could have implications for a variety of neurological disorders.

Drug Development

Due to its promising in vivo activity profile and drug-like properties, this compound is an interesting candidate for further preclinical development . It has shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .

Chemical Synthesis

This compound is used in the synthesis of other chemicals . For example, it has been used in the preparation of 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid .

Commercial Availability

This compound is commercially available and can be purchased from chemical suppliers . It has a CAS Number of 5626-41-5 and a molecular weight of 157.13 .

Future Directions

The future research directions for “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” could involve further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy and pain . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety profile .

Mechanism of Action

Target of Action

Related compounds have been shown to interact with neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters .

Mode of Action

For instance, similar compounds have been shown to inhibit voltage-gated sodium and calcium channels, which can affect neuronal excitability .

Biochemical Pathways

The modulation of neuronal voltage-sensitive sodium and l-type calcium channels, as well as gaba transporters, suggests that it may influence neurotransmission and neuronal excitability .

Result of Action

Related compounds have demonstrated anticonvulsant and analgesic activity in animal models, suggesting that they may modulate neuronal activity and pain signaling .

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFHSYPFLOBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)

![3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2794619.png)

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)